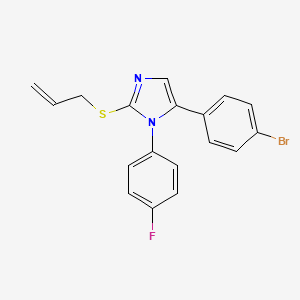
2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole derivatives, including those substituted with allylthio, bromophenyl, and fluorophenyl groups, are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The compound , featuring a unique combination of substituents, is expected to exhibit interesting chemical and physical properties worthy of detailed study.
Synthesis Analysis
The synthesis of imidazole derivatives typically involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, Jayashree et al. (2019) synthesized a closely related imidazole derivative through a series of reactions characterized by IR, Mass, NMR, and X-ray diffraction techniques, suggesting a similar approach could be applied to the target compound (Jayashree et al., 2019).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are commonly used to analyze the molecular structure of imidazole derivatives. The studies often reveal the planarity of the imidazole ring and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Jayashree et al., 2019).
Chemical Reactions and Properties
Imidazole derivatives can undergo various chemical reactions, including N-alkylation, halogenation, and sulfonation. These reactions are influenced by the nature and position of substituents on the imidazole ring, which affect the compound's reactivity and the formation of specific products (Wang et al., 2016).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as melting point, solubility, and crystal structure, are determined by their molecular structure. X-ray crystallography provides detailed information about the crystal packing and intermolecular interactions, which are essential for understanding the compound's stability and solubility (Banu et al., 2011).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are significantly influenced by the substituents on the imidazole ring. The presence of electron-withdrawing or electron-donating groups can alter the electron density on the imidazole nitrogen atoms, affecting the compound's chemical behavior and biological activity (Miura et al., 2021).
Scientific Research Applications
Antimicrobial and Antifungal Activities
Imidazole derivatives, including compounds structurally related to "2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole", have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potent activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Candida albicans. The structural flexibility of imidazole allows for the development of derivatives with specific antimicrobial properties, highlighting its role in combating drug-resistant bacterial infections (Al‐Qawasmeh et al., 2010), (Narwal et al., 2012).
Anti-inflammatory and Analgesic Activities
Research has demonstrated that certain imidazole derivatives possess significant anti-inflammatory and analgesic properties. These findings are important for the development of new therapeutic agents to treat conditions such as arthritis and pain. The synthesis and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles have shown that some analogs are more potent than traditional medications like phenylbutazone and indomethacin, indicating their potential as antiarthritic drugs (Sharpe et al., 1985).
Anticancer Research
Imidazole derivatives have also been explored for their anticancer activities. Studies involving novel analogs of imidazole have shown cytotoxic effects against leukemia cells, suggesting their potential as chemotherapeutic agents. The ability of these compounds to induce apoptosis in cancer cells without causing cell cycle arrest offers a promising avenue for cancer treatment (Karki et al., 2011).
Interaction with Proteins
The interaction between imidazole derivatives and proteins such as bovine serum albumin (BSA) has been investigated through fluorescence studies. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents. The findings suggest that imidazole derivatives can form complexes with proteins, stabilized by electrostatic interactions, which could influence their distribution and efficacy in biological systems (Jayabharathi et al., 2012).
Safety And Hazards
This would involve looking at any potential risks associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This could involve speculating on potential future research directions or applications for the compound, based on its properties and behavior.
I hope this general information is helpful! If you have more specific questions about any of these topics, feel free to ask.
properties
IUPAC Name |
5-(4-bromophenyl)-1-(4-fluorophenyl)-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2S/c1-2-11-23-18-21-12-17(13-3-5-14(19)6-4-13)22(18)16-9-7-15(20)8-10-16/h2-10,12H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQVBMBPVAIULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

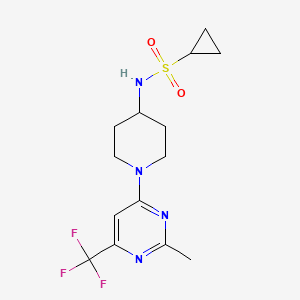
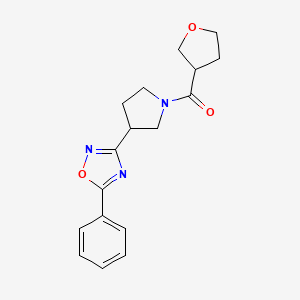
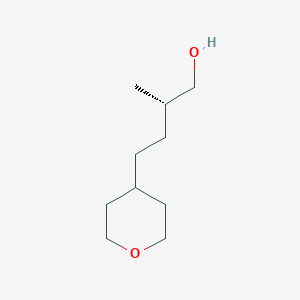
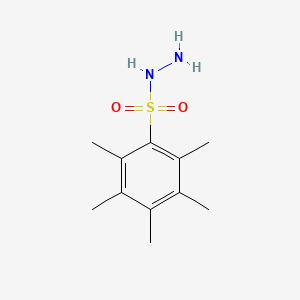
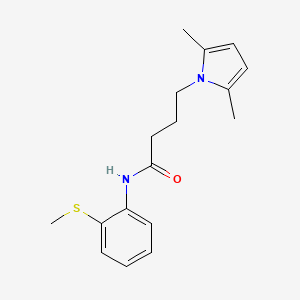
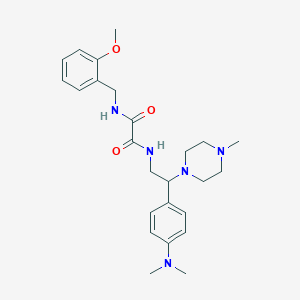
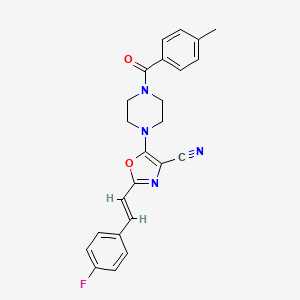
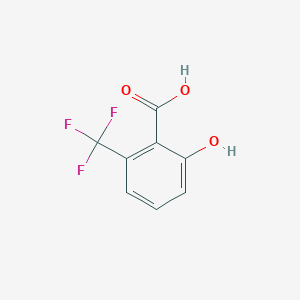
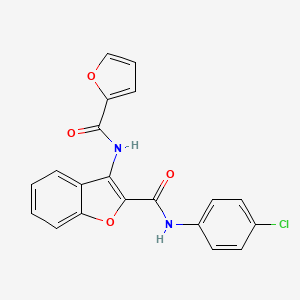
![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)
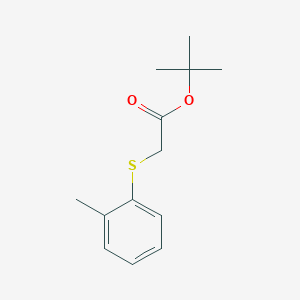
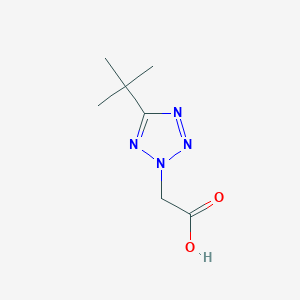
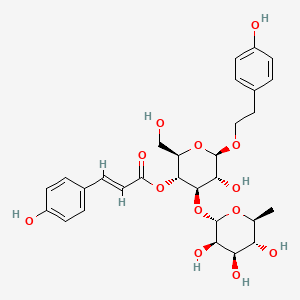
![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)